molecular formula C20H19FN2OS B2887637 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide CAS No. 895781-69-8

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide

Cat. No. B2887637
M. Wt: 354.44
InChI Key: XRZGACQQYURVTP-UHFFFAOYSA-N
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Description

“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide” is a complex organic compound. It contains a benzamide group, a thiazole group, and a fluorophenyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiazole groups would likely contribute to the compound’s overall polarity and could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The thiazole ring might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the benzamide group could increase the compound’s solubility in polar solvents due to the ability of the amide group to form hydrogen bonds .

Scientific Research Applications

Antithrombotic Potential

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide exhibits promising antithrombotic potential due to its ability to inhibit human platelet aggregation. Its therapeutic efficacy, especially in the acute phase of antithrombotic treatment, is highlighted by its rapid onset of antiplatelet action post-oral administration and its relatively short duration of action. The compound's molecular structure, which includes a trisubstituted beta-amino acid residue, is pivotal for maintaining the active conformation necessary for its inhibitory activity on platelet aggregation (Hayashi et al., 1998).

Herbicide Degradation Studies

The compound's structural analogs have been investigated for their role in the degradation of herbicides like dimethenamid and flufenacet. These studies are crucial for understanding the environmental fate of such herbicides and their metabolites in natural water sources. The degradation products, including sulfonic and oxanilic acid degradates, were analyzed using advanced chromatographic and mass spectrometric techniques (Zimmerman et al., 2002).

Electrochemical and Electrochromic Properties

The introduction of various acceptor groups in the compound's analogs has been shown to significantly impact their electrochemical and electrochromic properties. These properties are crucial for the development of advanced materials with potential applications in electronic devices. The studies on these derivatives have opened new avenues for the design of materials with enhanced optical and electronic functionalities (Hu et al., 2013).

Alzheimer's Disease Research

Analogous compounds have been utilized in the development of imaging agents for Alzheimer's disease. Specifically, radiofluorinated derivatives have been employed in positron emission tomography (PET) to visualize and quantify the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique significantly aids in the diagnostic assessment and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-6-7-15(10-14(13)2)19(24)22-9-8-18-12-25-20(23-18)16-4-3-5-17(21)11-16/h3-7,10-12H,8-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGACQQYURVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide

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